![molecular formula C13H18ClNO2 B14620158 Carbamic chloride, methyl[3-(pentyloxy)phenyl]- CAS No. 59732-06-8](/img/structure/B14620158.png)
Carbamic chloride, methyl[3-(pentyloxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is a chemical compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a phenyl ring substituted with a pentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl[3-(pentyloxy)phenyl]- typically involves the reaction of a substituted aniline with phosgene (COCl₂) in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the carbamoyl chloride. The general reaction conditions include:
Temperature: Typically carried out at low temperatures to control the reactivity of phosgene.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of carbamic chloride, methyl[3-(pentyloxy)phenyl]- may involve continuous flow processes to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of automated systems and closed reactors is common to minimize exposure and improve yield.
化学反応の分析
Types of Reactions
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid, which can further decompose to an amine and carbon dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Major Products
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Amines: Formed by reduction or hydrolysis.
科学的研究の応用
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Can be used to modify proteins or peptides by introducing carbamate groups, which can alter their biological activity.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers, resins, and other materials where carbamate functionality is desired.
作用機序
The mechanism of action of carbamic chloride, methyl[3-(pentyloxy)phenyl]- involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biological molecules, altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Phenyl isocyanate: Shares the isocyanate intermediate in its synthesis but lacks the carbamoyl chloride functionality.
Methyl carbamate: A simpler carbamate compound without the phenyl and pentyloxy groups.
Uniqueness
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group on the phenyl ring, which can influence its reactivity and the types of products formed. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other carbamoyl chlorides.
特性
CAS番号 |
59732-06-8 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
N-methyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-5-9-17-12-8-6-7-11(10-12)15(2)13(14)16/h6-8,10H,3-5,9H2,1-2H3 |
InChIキー |
MXVCJLWURDISCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
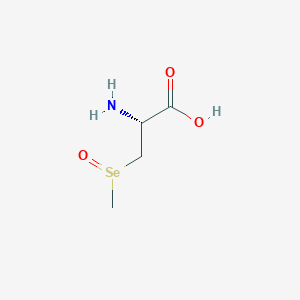
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
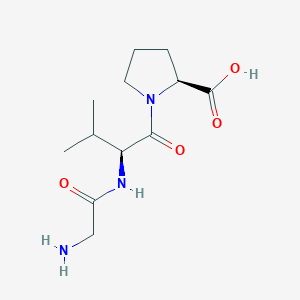
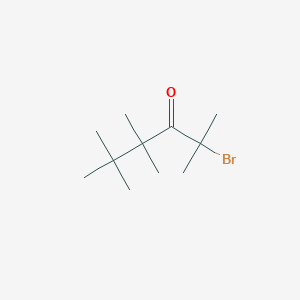

![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
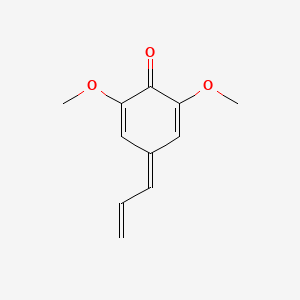
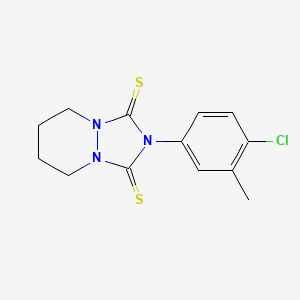
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)

![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
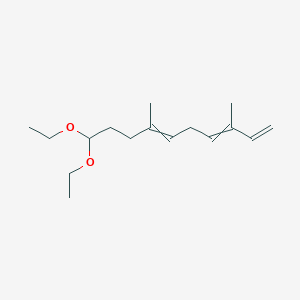
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
